

physicochemical characteristics of 5,6-Difluoro-1H-indazole

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Compound of Interest

Compound Name: 5,6-Difluoro-1H-indazole

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An In-depth Technical Guide to the Physicochemical Characteristics of **5,6-Difluoro-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.^{[1][2][3]} Its versatility and biological activity are well-documented. However, the strategic incorporation of fluorine atoms can dramatically enhance its drug-like properties. This guide focuses on **5,6-Difluoro-1H-indazole**, a key building block where the difluorination pattern on the benzene ring is not merely an incidental modification but a deliberate design choice aimed at optimizing molecular behavior. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive analysis of this compound's properties, explaining the causal relationships between its structure and its functional advantages in a research and development context.

Molecular Structure and Inherent Properties

5,6-Difluoro-1H-indazole (CAS: 944898-96-8) is a bicyclic aromatic heterocycle.^[4] The structure consists of a benzene ring fused to a pyrazole ring. The defining feature is the presence of two fluorine atoms at positions 5 and 6 of the benzene moiety.

An essential characteristic of the indazole system is tautomerism. The proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H- and 2H-tautomers. For the parent indazole, the 1H-indazole is the more thermodynamically stable and, therefore, the predominant form.^[1] This equilibrium is critical as the N-H proton's position and acidity can govern interactions with biological targets.^[5]

Caption: Tautomeric equilibrium of **5,6-Difluoro-1H-indazole**.

Core Physicochemical Data

The rational application of a chemical building block begins with a solid understanding of its fundamental properties. The data below is compiled from authoritative chemical databases. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides useful estimates where experimental validation is not yet published.

Property	Value	Data Type	Source
Molecular Formula	C ₇ H ₄ F ₂ N ₂	-	^[6]
Molecular Weight	154.12 g/mol	Computed	^[7]
CAS Number	944898-96-8	-	^[4]
Appearance	Off-white to yellow solid	Experimental	^{[8][9]}
Melting Point	Not available	-	-
Boiling Point	Not available	-	-
XLogP3	1.8	Computed	^[7]
Polar Surface Area	28.7 Å ²	Computed	^[7]
Hydrogen Bond Donors	1	Computed	^[7]
Hydrogen Bond Acceptors	2	Computed	^[7]

Note: The XLogP3 value of 1.8 suggests moderate lipophilicity, a desirable trait for balancing aqueous solubility with membrane permeability in drug candidates.

Predictive Spectroscopic Profile

Direct experimental spectra for **5,6-Difluoro-1H-indazole** are not widely published. However, based on its structure and data from analogous compounds, a predictive profile can be constructed to aid researchers in its identification and characterization.[\[10\]](#)[\[11\]](#)

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one for the N-H proton. The protons at C4 and C7 will appear as doublets or triplets, with coupling constants influenced by both vicinal protons and through-space coupling to the fluorine atoms. The C3 proton will likely be a singlet or a narrow triplet. The N-H proton will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
- ¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbons directly bonded to fluorine (C5 and C6) will exhibit large one-bond coupling constants (¹JCF), which are highly diagnostic. The signals for C4 and C7 will also show smaller two-bond couplings (²JCF).
- ¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms at C5 and C6.
- Infrared (IR) Spectroscopy: Key absorptions anticipated include a broad N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching bands in the 1450-1620 cm⁻¹ region, and very strong, characteristic C-F stretching absorptions typically found in the 1100-1300 cm⁻¹ range.[\[11\]](#)[\[12\]](#)
- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at m/z 154.03, corresponding to the exact mass.

Synthesis Strategy: A Field-Proven Approach

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted precursors.[\[1\]](#) A robust and widely applicable method for synthesizing fluorinated indazoles involves the reaction of a substituted acetophenone with hydrazine.[\[5\]](#)[\[10\]](#) This

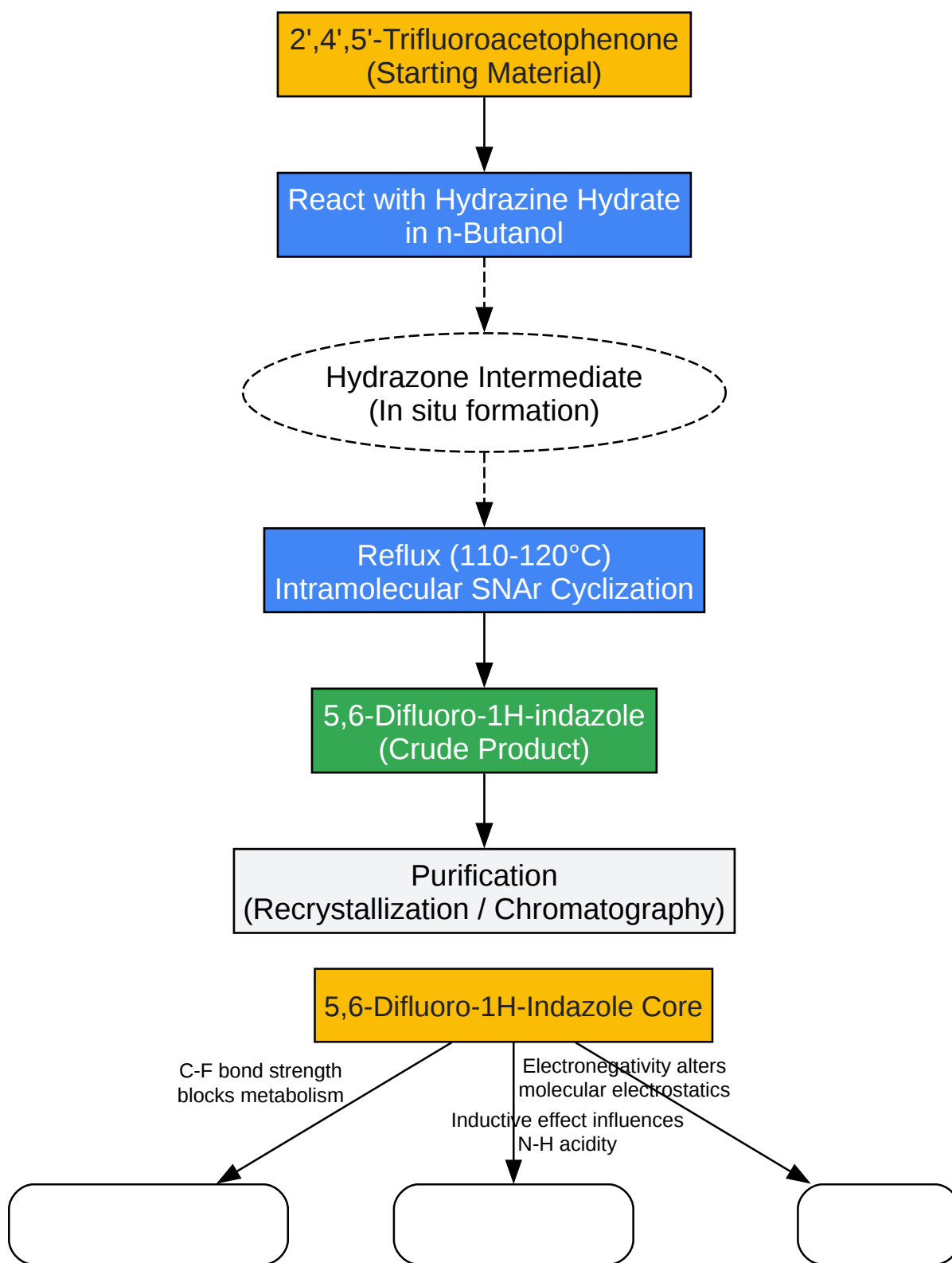
approach is favored for its reliability and the commercial availability of diverse starting materials.

Experimental Protocol: Synthesis via Hydrazine Cyclization

This protocol is a representative methodology based on established syntheses of similar fluorinated indazoles.^[5]^[10]

- **Reaction Setup:** To a solution of 2',4',5'-trifluoroacetophenone (1.0 eq) in a high-boiling point solvent such as n-butanol or pyridine, add hydrazine hydrate (1.5-2.0 eq).
- **Thermal Cyclization:** Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (S_NAr), where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to form the pyrazole ring.
- **Workup and Isolation:** Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by slurrying with a non-polar solvent like methanol to precipitate the product, which is then collected by filtration.^[13]
- **Purification:** If necessary, further purification can be achieved by column chromatography on silica gel.

The choice of 2',4',5'-trifluoroacetophenone as the starting material is strategic; the fluorine at the 2'-position is the most activated towards nucleophilic displacement by the hydrazine, facilitating the desired cyclization to form the indazole core.^[5]



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